molecular formula C14H16N4O6 B103869 3',5'-Di-o-acetyl-2'-deoxyadenosine CAS No. 106568-79-0

3',5'-Di-o-acetyl-2'-deoxyadenosine

Cat. No. B103869
CAS RN: 106568-79-0
M. Wt: 336.3 g/mol
InChI Key: FGIVQALFRSDINB-HBNTYKKESA-N
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Description

“3’,5’-Di-o-acetyl-2’-deoxyadenosine” (dAAc) is a modified form of the nucleoside deoxyadenosine. It has a molecular formula of C14H16N4O6 .


Synthesis Analysis

The synthesis of nucleosides like dAAc often involves various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . In one study, UV reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine were conducted .


Molecular Structure Analysis

The molecular structure of “3’,5’-Di-o-acetyl-2’-deoxyadenosine” is represented by the molecular formula C14H17N5O5. It has an average mass of 335.315 Da and a monoisotopic mass of 335.122955 Da .


Chemical Reactions Analysis

In a study, each reaction of 3’,5’-di-O-acetyl-2’-deoxyguanosine or 3’,5’-di-O-acetyl-2’-deoxyadenosine with UV light at wavelengths longer than 300 nm in the presence of uric acid generated several products . The major products were spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides for 3’,5’-di-O-acetyl-2’-deoxyguanosine, and an adenine base and a formamidopyrimidine nucleoside for 3’,5’-di-O-acetyl-2’-deoxyadenosine .

Scientific Research Applications

Photoreactivity Studies

3’,5’-di-o-acetyl-2’-deoxyadenosine: has been studied for its photoreactivity, particularly in the presence of uric acid under UV light . This research is significant in understanding the potential DNA damage caused by sunlight and uric acid, which could lead to mutations. Such studies are crucial for developing protective measures against skin cancer.

DNA Binding and Cleavage

Copper (II) complexes with 3’,5’-di-o-acetyl-2’-deoxyadenosine have been explored for their ability to bind and cleave DNA . This application is particularly relevant in the field of molecular biology, where controlled cleavage of DNA is essential for genetic engineering and understanding gene functions.

Antioxidant and Pro-oxidant Behavior

The compound’s interaction with UV light and uric acid highlights its potential role in oxidative stress, which is a balance between antioxidant and pro-oxidant activities in cells . This balance is vital for maintaining cellular health and preventing diseases related to oxidative stress.

Synthetic Nuclease Development

Research into the DNA cleavage properties of 3’,5’-di-o-acetyl-2’-deoxyadenosine and its metal complexes can lead to the development of synthetic nucleases . These nucleases can be designed to have different sequence selectivity than natural enzymes, offering new tools for biotechnology.

Transglycosylation Reactions

The compound has been used as a starting material in transglycosylation reactions, which are important for modifying nucleosides and developing new therapeutic agents . This application is significant in the pharmaceutical industry for drug design and synthesis.

Genotoxicity Studies

Given the potential DNA damage caused by the interaction of 3’,5’-di-o-acetyl-2’-deoxyadenosine with sunlight and uric acid, it is a candidate for genotoxicity studies . Understanding its genotoxic effects can inform safety assessments and regulatory decisions for chemicals exposed to sunlight.

Mechanism of Action

Target of Action

The primary target of 3’,5’-Di-O-acetyl-2’-deoxyadenosine is the DNA in cells . The compound interacts with the DNA, particularly when exposed to UV light in the presence of uric acid .

Mode of Action

3’,5’-Di-O-acetyl-2’-deoxyadenosine reacts with UV light at wavelengths longer than 300 nm in the presence of uric acid . This reaction generates several products . The major products include spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides .

Biochemical Pathways

The compound’s interaction with DNA under UV light in the presence of uric acid leads to the generation of several products . These products are part of the biochemical pathways that result in DNA damage . The damage is mediated by sunlight and can lead to mutations if it occurs in the DNA of skin cells .

Pharmacokinetics

The compound’s reactions under uv light suggest that its bioavailability may be influenced by exposure to sunlight and the presence of uric acid .

Result of Action

The result of the action of 3’,5’-Di-O-acetyl-2’-deoxyadenosine is the generation of several products that can cause DNA damage . This damage can lead to mutations, particularly in skin cells . Therefore, the compound’s action has genotoxic effects .

Action Environment

The action of 3’,5’-Di-O-acetyl-2’-deoxyadenosine is influenced by environmental factors such as sunlight and the presence of uric acid . Sunlight exposure increases the compound’s reactivity, leading to the generation of products that can cause DNA damage . Uric acid, which is present in various cells and body fluids, acts as a photosensitizer of the compound’s reactions .

properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIVQALFRSDINB-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Di-O-acetyl-2'-deoxyinosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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